1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 4-methoxyphenylhydrazine under specific conditions to form the desired pyrazolo[1,5-a]pyrazine structure. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine
- 4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-propoxyphenyl)pyrazolo[1,5-a]pyrazine
Uniqueness
1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-30-20-8-2-17(3-9-20)21-16-22-23(25-10-11-29(22)26-21)28-14-12-27(13-15-28)19-6-4-18(24)5-7-19/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNRRZKTPVHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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